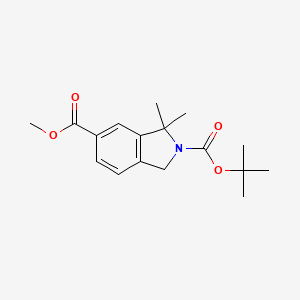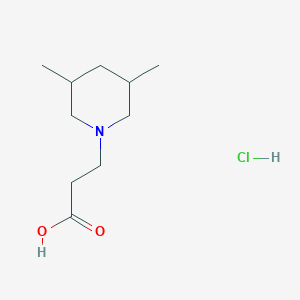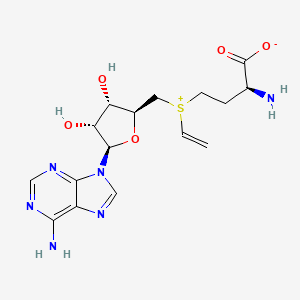![molecular formula C9H5IO3S B13028225 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028225.png)
3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring The compound is characterized by the presence of a hydroxyl group at the 3-position, an iodine atom at the 5-position, and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid can be achieved through various synthetic routes. Another approach involves the use of elemental sulfur and NaOtBu to enable a single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .
Industrial Production Methods
The use of environmentally sustainable strategies, such as the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process, can be considered for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-5-iodobenzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-5-iodobenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodobenzo[b]thiophene: Lacks the hydroxyl and carboxylic acid groups, making it less versatile in terms of chemical reactivity.
5-Iodobenzo[b]thiophene-2-carboxylic acid: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding.
3-Hydroxybenzo[b]thiophene-2-carboxylic acid: Lacks the iodine atom, which affects its ability to participate in halogen bonding.
Propiedades
Fórmula molecular |
C9H5IO3S |
|---|---|
Peso molecular |
320.11 g/mol |
Nombre IUPAC |
3-hydroxy-5-iodo-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5IO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13) |
Clave InChI |
QEROJZQOOWYQMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)C(=C(S2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


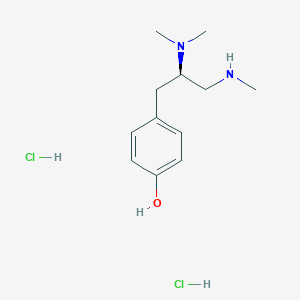

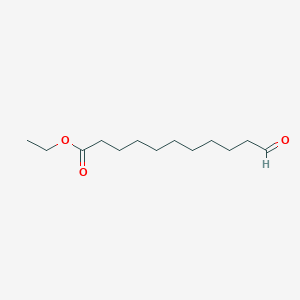
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)


![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)
